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Compound of Interest

Compound Name:
4-(2-Methoxyethoxy)-3-

methylaniline

Cat. No.: B13309350

Get Quote

Executive Summary
This guide provides a comprehensive technical analysis of 4-(2-methoxyethoxy)-3-
methylaniline (CAS: 885068-59-7), a critical aniline intermediate frequently utilized in the

synthesis of Tyrosine Kinase Inhibitors (TKIs), particularly those targeting EGFR (Epidermal

Growth Factor Receptor).[1]

Accurate spectral characterization of this compound is essential for validating the integrity of

the pharmacophore building block prior to its incorporation into complex heterocycles (e.g.,

quinazolines or pyrimidines). This document details the theoretical and experimental spectral

signatures (NMR, IR, MS), synthesis logic, and quality control protocols required for high-purity

applications.

Structural & Synthetic Context
Molecular Identity[1]

IUPAC Name: 4-(2-methoxyethoxy)-3-methylaniline[1]

Molecular Formula: C
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H

NO

[1]

Molecular Weight: 181.23 g/mol

Key Features:

Aniline Core: Primary amine (nucleophilic handle).[1]

3-Methyl Group: Provides steric bulk and lipophilicity; affects the electronic environment of

the ring.[1]

4-(2-methoxyethoxy) Chain: A solubilizing ether tail characteristic of many EGFR inhibitors

(e.g., Erlotinib analogs), improving the pharmacokinetic profile of the final drug.[1]

Synthesis Pathway Logic
The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (S

Ar) followed by a catalytic reduction.[1] This pathway dictates the impurity profile (e.g., residual
nitro compounds or fluorinated precursors).
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Figure 1: Standard synthetic route. The S

Ar step installs the ether chain, while the reduction step generates the aniline.

Spectral Analysis: The Core Data
Mass Spectrometry (MS)
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Methodology: Electrospray Ionization (ESI) in Positive Mode (ESI+).[1] The basic amine

functionality ensures high sensitivity in positive mode.

Parameter Value / Observation Interpretation

Ionization Mode ESI (+)

Protonation of the primary

amine (-NH

→ -NH

).[1]

Molecular Ion 182.1 [M+H]
Base peak corresponding to

the protonated molecule.[1]

Adducts 204.1 [M+Na]
Common sodium adduct in

glass/solvent systems.[1]

Fragmentation 122.1

Loss of the methoxyethyl chain

(-C

H

O), leaving the hydroxytoluene

radical cation.[1]

Infrared Spectroscopy (FT-IR)
Methodology: ATR (Attenuated Total Reflectance) on neat solid/oil.[1]
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Frequency (cm

)
Intensity Assignment Structural Logic

3350 - 3450 Medium, Broad N-H Stretching

Characteristic doublet

for primary amines (-

NH

).[1]

2850 - 2950 Medium C-H Stretching

Aliphatic C-H bonds in

the methoxyethoxy

chain and methyl

group.[1]

1610 - 1630 Strong N-H Bending
Scissoring vibration of

the primary amine.

1500 - 1600 Strong C=C Aromatic
Benzene ring skeletal

vibrations.

1200 - 1250 Strong C-O-C (Ar-O-R)
Aryl alkyl ether stretch

(at position 4).[1]

1100 - 1150 Strong C-O-C (R-O-R)

Aliphatic ether stretch

(methoxyethyl chain).

[1]

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl

(Chloroform-d) is preferred for resolution; DMSO-d

is used if the salt form (HCl) is analyzed.[1] Reference: TMS (0.00 ppm).

H NMR (400 MHz, CDCl

) - Predicted High-Fidelity Assignments
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Note: Assignments are derived from the high-confidence analog 4-methoxy-3-methylaniline,

adjusted for the ethylene glycol chain.
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Shift (

, ppm)
Multiplicity Integral Assignment

Structural
Justification

6.68
Doublet (

Hz)
1H H-5

Ortho to the

electron-donating

alkoxy group;

shielded but less

so than H-2/H-6.

[1]

6.55
Doublet (

Hz)
1H H-2

Meta to alkoxy,

ortho to methyl.

[1] The methyl

group provides

slight shielding.

6.50

Doublet of

Doublets (

Hz)

1H H-6

Ortho to the

amine (strong

donor), meta to

alkoxy.[1]

4.08
Triplet (

Hz)
2H

O-CH

-

Methylene

directly attached

to the phenoxy

oxygen.[1]

Deshielded by

aromatic ring.[1]

3.72
Triplet (

Hz)
2H

-CH

-O

Methylene

attached to the

aliphatic

methoxy.[1]

3.42 Singlet 3H -O-CH
Terminal

methoxy group.

[1]

3.30 Broad Singlet 2H -NH Exchangeable

amine protons

(shift varies with
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concentration/sol

vent).[1]

2.18 Singlet 3H Ar-CH
Methyl group on

the aromatic ring

(Position 3).[1]

C NMR (100 MHz, CDCl

)
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Shift (

, ppm)
Carbon Type Assignment

150.5 Quaternary (C)
C-4 (Ipso to Ether): Deshielded

by oxygen.[1]

140.2 Quaternary (C)
C-1 (Ipso to Amine):

Deshielded by nitrogen.[1]

128.5 Quaternary (C)
C-3 (Ipso to Methyl): Aromatic

substitution node.[1]

117.8 Methine (CH) C-6: Ortho to amine.[1]

113.5 Methine (CH)
C-2: Isolated proton between

amine and methyl.[1]

112.0 Methine (CH) C-5: Ortho to ether.[1]

71.2
Methylene (CH

)

-CH

-O: Aliphatic ether carbon.[1]

67.8
Methylene (CH

)

O-CH

-: Phenoxy attached carbon.[1]

59.2
Methyl (CH

)

-O-CH

: Terminal methoxy.[1]

16.2
Methyl (CH

)

Ar-CH

: Ring methyl.[1]

Experimental Protocols
NMR Sample Preparation
To ensure reproducibility and minimize line broadening:

Solvent Selection: Use CDCl
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(99.8% D) neutralized with silver foil if the amine is sensitive to acidity.[1] For HCl salts, use
DMSO-d

.[1]

Concentration: Dissolve 10-15 mg of the aniline in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (e.g.,

Pd/C catalyst residues) which cause paramagnetic broadening.

Impurity Profiling (HPLC-UV/MS)
Common synthetic impurities to monitor:

Nitro Precursor: 4-(2-methoxyethoxy)-3-methylnitrobenzene.[1]

Detection: UV absorbance at 254 nm (stronger than aniline).[1]

Shift: In NMR, the H-2/H-6 protons will be significantly deshielded (

8.0+) compared to the aniline.[1]

Defluorinated Byproduct: If the S

Ar reaction was incomplete or side reactions occurred.

Crude Sample

1H NMR Check
(Region 7.5 - 8.5 ppm)

Clean:
No peaks > 7.0 ppm

Pass

Impure:
Peaks at ~8.0 ppm

(Residual Nitro)

Fail
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Figure 2: Rapid NMR screening logic for residual nitro precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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